1-(3,4-Dichlorophenyl)-3-(2-fluoro-5-methylphenyl)urea
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Overview
Description
1-(3,4-Dichlorophenyl)-3-(2-fluoro-5-methylphenyl)urea is a synthetic organic compound characterized by the presence of dichlorophenyl and fluoromethylphenyl groups attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-3-(2-fluoro-5-methylphenyl)urea typically involves the reaction of 3,4-dichloroaniline with 2-fluoro-5-methylisocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to facilitate the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)-3-(2-fluoro-5-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed:
Oxidation: Urea derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Compounds with new substituents replacing the chlorine or fluorine atoms.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-3-(2-fluoro-5-methylphenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(2-fluoro-5-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)-3-(2-fluoro-5-methylphenyl)urea can be compared with other similar compounds, such as:
1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)urea: Lacks the methyl group on the fluorophenyl ring, which may affect its reactivity and biological activity.
1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)urea: Lacks the fluorine atom, which may influence its chemical properties and interactions with molecular targets.
1-(3,4-Dichlorophenyl)-3-(2-chloro-5-methylphenyl)urea: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2-fluoro-5-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2FN2O/c1-8-2-5-12(17)13(6-8)19-14(20)18-9-3-4-10(15)11(16)7-9/h2-7H,1H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCUZQVJBLYLDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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